molecular formula C22H27ClN2O2 B5891489 1-[(2-chlorophenyl)methyl]-N-[(2-ethoxyphenyl)methyl]piperidine-4-carboxamide

1-[(2-chlorophenyl)methyl]-N-[(2-ethoxyphenyl)methyl]piperidine-4-carboxamide

Cat. No.: B5891489
M. Wt: 386.9 g/mol
InChI Key: DDGNNIHNQAKPOI-UHFFFAOYSA-N
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Description

1-[(2-chlorophenyl)methyl]-N-[(2-ethoxyphenyl)methyl]piperidine-4-carboxamide is a synthetic organic compound that belongs to the piperidine class of chemicals This compound is characterized by the presence of a piperidine ring substituted with a chlorophenyl and an ethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-chlorophenyl)methyl]-N-[(2-ethoxyphenyl)methyl]piperidine-4-carboxamide typically involves the following steps:

    Formation of the piperidine ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

    Substitution reactions: The chlorophenyl and ethoxyphenyl groups are introduced through nucleophilic substitution reactions. These reactions often require the use of reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) as bases and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Amidation: The carboxamide group is introduced through an amidation reaction, typically involving the reaction of the piperidine derivative with an appropriate amine or amide source under conditions such as heating or the use of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1-[(2-chlorophenyl)methyl]-N-[(2-ethoxyphenyl)methyl]piperidine-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can be performed to replace the chlorophenyl or ethoxyphenyl groups with other substituents.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in ether, NaBH4 in methanol.

    Substitution: NaH or K2CO3 in DMF or THF.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

1-[(2-chlorophenyl)methyl]-N-[(2-ethoxyphenyl)methyl]piperidine-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 1-[(2-chlorophenyl)methyl]-N-[(2-ethoxyphenyl)methyl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2-chlorophenyl)methyl]-N-[(2-methoxyphenyl)methyl]piperidine-4-carboxamide
  • 1-[(2-bromophenyl)methyl]-N-[(2-ethoxyphenyl)methyl]piperidine-4-carboxamide
  • 1-[(2-chlorophenyl)methyl]-N-[(2-ethoxyphenyl)methyl]piperidine-4-carboxylate

Uniqueness

1-[(2-chlorophenyl)methyl]-N-[(2-ethoxyphenyl)methyl]piperidine-4-carboxamide is unique due to its specific combination of substituents on the piperidine ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-N-[(2-ethoxyphenyl)methyl]piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27ClN2O2/c1-2-27-21-10-6-4-7-18(21)15-24-22(26)17-11-13-25(14-12-17)16-19-8-3-5-9-20(19)23/h3-10,17H,2,11-16H2,1H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDGNNIHNQAKPOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CNC(=O)C2CCN(CC2)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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